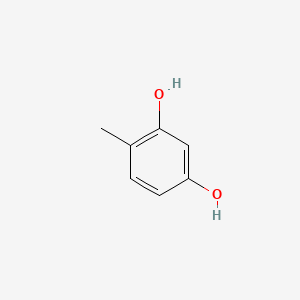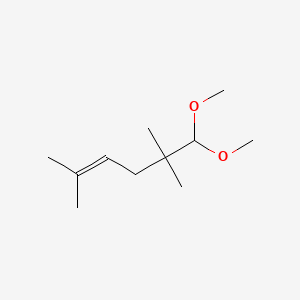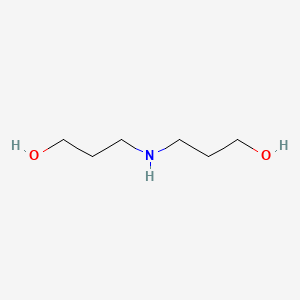
4-Metilresorcinol
Descripción general
Descripción
4-methylbenzene-1,3-diol, also known as 4-methyl-1,3-benzenediol, is an organic compound with the molecular formula C7H8O2. It is a derivative of resorcinol, where a methyl group replaces one of the hydrogen atoms on the benzene ring. This structural modification imparts distinctive properties to the compound, making it useful in various applications .
Aplicaciones Científicas De Investigación
4-methylbenzene-1,3-diol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
4-Methylresorcinol is a phenolic compound that has been shown to have a broad spectrum of antimicrobial activity . It is an inhibitor of 3-hydroxybenzoic acid, a key metabolic intermediate in the biosynthesis of aromatic amino acids and lignin .
Mode of Action
It is known to inhibit the enzyme tyrosine ammonia lyase, which converts tyrosine to 3-hydroxybenzoic acid . This inhibition disrupts the biosynthesis of aromatic amino acids and lignin, affecting the growth and development of microorganisms.
Biochemical Pathways
4-Methylresorcinol affects the biochemical pathways involved in the biosynthesis of aromatic amino acids and lignin . It has been found that cyanobacteria employ two different biosynthetic pathways to produce unique alkylresorcinol scaffolds . These convergent pathways intersect by sharing biosynthetic elements which lead to common structural motifs .
Pharmacokinetics
Its molecular weight is 12414 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of the enzyme tyrosine ammonia lyase by 4-Methylresorcinol disrupts the biosynthesis of aromatic amino acids and lignin . This disruption can affect the growth and development of microorganisms, demonstrating the compound’s antimicrobial activity .
Action Environment
The action of 4-Methylresorcinol can be influenced by various environmental factors. For instance, temperature can affect the phase change data of the compound . .
Análisis Bioquímico
Biochemical Properties
4-Methylresorcinol plays a significant role in biochemical reactions due to its reactive hydroxyl groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an intermediate in the synthesis of antiseptic and antifungal medications, indicating its interaction with microbial enzymes. The hydroxyl groups in 4-Methylresorcinol allow it to undergo various chemical transformations, making it a versatile compound in biochemical processes .
Cellular Effects
4-Methylresorcinol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In dermatological applications, it has been shown to affect pigment molecules, thereby influencing skin pigmentation. This suggests that 4-Methylresorcinol can modulate gene expression related to melanin production. Additionally, its antifungal properties indicate that it can disrupt fungal cell metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, 4-Methylresorcinol exerts its effects through binding interactions with biomolecules. Its hydroxyl groups can form hydrogen bonds with enzymes and proteins, leading to enzyme inhibition or activation. For example, in antifungal applications, 4-Methylresorcinol may inhibit fungal enzymes, disrupting their metabolic processes. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylresorcinol can change over time. The compound is relatively stable under heat, with high boiling and melting points, indicating its stability in various formulations. Its reactivity due to the hydroxyl groups means it can undergo degradation over time, especially in the presence of light and oxygen. Long-term studies have shown that 4-Methylresorcinol can have sustained effects on cellular function, particularly in dermatological applications .
Dosage Effects in Animal Models
The effects of 4-Methylresorcinol vary with different dosages in animal models. At low doses, it can effectively inhibit microbial growth without causing significant toxicity. At high doses, 4-Methylresorcinol can be toxic, necessitating careful management in industrial and pharmaceutical applications. Studies have shown that high concentrations can lead to adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
4-Methylresorcinol is involved in various metabolic pathways. It can be hydroxylated to form 5-hydroxy-2-methylmuconic semialdehyde, a ring-cleavage product. This intermediate can further degrade into 2-methyl-4-oxalocrotonate, indicating its role in the degradation of aromatic compounds. The compound interacts with enzymes such as hydroxylases and dehydrogenases, which facilitate its transformation and degradation .
Transport and Distribution
Within cells and tissues, 4-Methylresorcinol is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and organic solvents allows it to diffuse across cell membranes easily. Once inside the cell, it can localize to various compartments, depending on its interactions with cellular proteins. This distribution is crucial for its effectiveness in pharmaceutical and cosmetic applications .
Subcellular Localization
4-Methylresorcinol’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, in skin cells, 4-Methylresorcinol may localize to melanosomes, where it interacts with pigment molecules to influence melanin production. This localization is essential for its role in skin lightening products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-methylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the methylation of resorcinol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: In industrial settings, 4-methylbenzene-1,3-diol is often produced via the catalytic hydrogenation of 4-methylcatechol. This process involves the use of a palladium catalyst and hydrogen gas at elevated temperatures and pressures. The resulting product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 4-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it to 4-methylcyclohexanediol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methylquinone.
Reduction: 4-Methylcyclohexanediol.
Substitution: 4-Chloromethylresorcinol or 4-Bromomethylresorcinol.
Comparación Con Compuestos Similares
2-Methylresorcinol: Similar to 4-methylbenzene-1,3-diol but with the methyl group attached to the second position on the benzene ring.
Uniqueness: 4-methylbenzene-1,3-diol’s unique properties, such as its higher boiling and melting points, make it more stable under heat compared to its analogs. Its specific reactivity due to the position of the methyl group also allows for distinct applications in various fields .
Propiedades
IUPAC Name |
4-methylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)4-7(5)9/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYDIAAMUCQQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060092 | |
| Record name | 1,3-Benzenediol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-73-1 | |
| Record name | 4-Methylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)









![N-phenyl-N-[(E)-1-phenylethylideneamino]aniline](/img/structure/B1294719.png)

